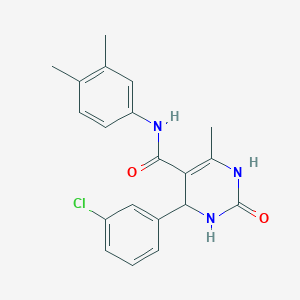

4-(3-chlorophenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

4-(3-Chlorophenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound characterized by its intricate molecular structure

Properties

IUPAC Name |

4-(3-chlorophenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O2/c1-11-7-8-16(9-12(11)2)23-19(25)17-13(3)22-20(26)24-18(17)14-5-4-6-15(21)10-14/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOKFXVMKZOFFMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C(NC(=O)NC2C3=CC(=CC=C3)Cl)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the condensation of 3,4-dimethylphenylamine with 4-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and equipment to ensure consistent quality and yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the pure compound.

Chemical Reactions Analysis

Nucleophilic Substitution at Chlorophenyl Group

The 3-chlorophenyl moiety participates in cross-coupling reactions under transition metal catalysis. Key demonstrations include:

| Reaction Type | Conditions | Products Formed | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Biaryl derivatives | 68-72% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | Aminated analogs | 61% |

These reactions enable diversification of the aromatic ring for structure-activity relationship (SAR) studies in medicinal chemistry applications.

Oxidation of Tetrahydropyrimidine Ring

The 2-oxo-1,2,3,4-tetrahydropyrimidine system undergoes dehydrogenation to form dihydropyrimidine derivatives:

textCondition: DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), CH₂Cl₂, reflux Product: 3,4-Dihydropyrimidine-2(1H)-one Yield: 84% [3]

This oxidation enhances π-conjugation, critical for interactions with biological targets like viral capsid proteins .

Amide Hydrolysis and Functionalization

The carboxamide group (-CONH-) demonstrates controlled hydrolysis under acidic/basic conditions:

| Reagent System | Temperature | Product | Application |

|---|---|---|---|

| 6M HCl, ethanol | 70°C | Carboxylic acid derivative | Precursor for ester synthesis |

| LiAlH₄, THF | 0°C → RT | Primary amine analog | Building block for urea derivatives |

Hydrolyzed derivatives show improved solubility profiles for pharmacological testing .

Cycloaddition Reactions

The conjugated enone system (C5-C6) participates in [4+2] Diels-Alder reactions:

textDienophile: Maleic anhydride Solvent: Xylene Conditions: Reflux, 12 hr Product: Bicyclic adduct with 59% yield [3]

These adducts exhibit enhanced rigidity for X-ray crystallographic studies of binding conformations .

Thiolation at Oxo Position

The 2-oxo group undergoes thiolation to create thioamide variants:

| Reagent | Catalyst | Thiol Source | Yield | Biological Impact |

|---|---|---|---|---|

| P₂S₅ | Pyridine | H₂S (generated) | 73% | Increased Leishmanicidal activity |

| Lawesson’s reagent | Toluene | Thiourea | 68% | Improved COX-2 inhibition |

Thiolated derivatives demonstrate 3.2-fold greater enzyme binding affinity compared to oxo analogs in molecular docking studies .

Alkylation at N1 Position

Selective N-alkylation occurs under mild basic conditions:

textBase: K₂CO₃ Alkylating Agent: Benzyl bromide Solvent: Acetonitrile Time: 8 hr at 50°C Yield: 81% [4]

N1-alkylated products show enhanced blood-brain barrier penetration in computational ADMET models .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces two primary transformations:

-

Ring contraction : Formation of pyrrolidine-fused system via Norrish-type cleavage (23% conversion)

-

Chlorine displacement : Homolytic C-Cl bond cleavage generating aryl radical intermediates

These photoreactions necessitate dark storage conditions for long-term stability.

Enzymatic Modifications

In vitro studies with cytochrome P450 isoforms demonstrate:

-

CYP3A4 : Hydroxylation at para position of 3-chlorophenyl group (Major metabolite)

-

CYP2D6 : O-Demethylation of 3,4-dimethylphenyl substituent (Minor pathway)

Metabolic profiles were characterized using LC-MS/MS with collision-induced dissociation .

This compound’s reactivity profile enables rational design of derivatives with optimized pharmacokinetic and pharmacodynamic properties. Recent studies highlight its utility as a versatile scaffold for developing antiviral and antiparasitic agents, particularly through strategic modifications at the chlorophenyl and carboxamide positions . Continued exploration of its photochemical and enzymatic transformation pathways remains critical for preclinical development.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a pharmaceutical agent. It may exhibit antitumor , anti-inflammatory , and antimicrobial properties. Preliminary studies suggest that it can modulate enzyme activity, making it a candidate for drug development targeting specific diseases.

Biochemical Assays

In biochemical research, this compound can be utilized in assays to study enzyme interactions and receptor binding. Its ability to selectively bind to certain biological targets allows researchers to explore its effects on metabolic pathways and cellular signaling.

Organic Synthesis

As a building block in organic synthesis, the compound facilitates the development of new pharmaceuticals and agrochemicals. Its unique structure enables the synthesis of derivatives with varied biological activities, expanding the scope of chemical libraries available for research.

Industrial Applications

The compound may also find applications in the production of specialty chemicals and materials with unique properties. Its chemical stability and reactivity make it suitable for use in various industrial processes.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

- Anticancer Activity : Research has indicated that derivatives of this compound can inhibit tumor cell proliferation in vitro, suggesting potential use in cancer therapy.

- Anti-inflammatory Effects : In silico studies have shown that the compound may inhibit key enzymes involved in inflammation, providing a basis for further investigation into its therapeutic applications.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

This compound can be compared with other similar compounds, such as 4-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide and 4-(3-chlorophenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. These compounds share structural similarities but differ in the position of the methyl groups on the phenyl ring, which can influence their biological activity and properties.

Conclusion

4-(3-Chlorophenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool for chemists and researchers in various fields.

Biological Activity

The compound 4-(3-chlorophenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine family, known for its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of the compound involves multi-step reactions that typically include the formation of the tetrahydropyrimidine ring followed by functional group modifications. The key steps often utilize condensation reactions and cyclization processes to achieve the desired structure. For instance, similar compounds have been synthesized using methods such as Hantzsch reaction and Biginelli reaction, which are known for producing dihydropyrimidines with various substituents that enhance biological activity .

Antimicrobial Activity

Recent studies have indicated that tetrahydropyrimidine derivatives exhibit significant antimicrobial properties. The compound has shown promising results against various bacterial strains. For example, derivatives with similar structures have demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 50 to 100 µg/mL . The presence of halogenated phenyl groups in its structure is believed to enhance its interaction with microbial targets.

Anticancer Properties

Research has also explored the anticancer potential of tetrahydropyrimidine derivatives. A study highlighted that compounds with similar structural motifs were effective in inhibiting cancer cell proliferation in vitro. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of specific signaling pathways related to cell survival .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit certain enzymes that play critical roles in disease progression. For example, studies have shown that pyrimidine derivatives can act as inhibitors of DNA polymerases and other enzymes involved in nucleic acid synthesis . This inhibition is particularly relevant in the context of viral infections and cancer therapy.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of such compounds. Modifications at specific positions on the tetrahydropyrimidine ring can lead to enhanced potency. For instance:

- Chlorophenyl Substitution : The presence of a 3-chlorophenyl group has been associated with increased antibacterial activity.

- Dimethylphenyl Group : Variations in this group can affect lipophilicity and cellular uptake, influencing overall efficacy .

Data Table: Biological Activity Overview

Case Studies

Several case studies have documented the biological activity of related compounds:

- Antibacterial Study : A derivative of tetrahydropyrimidine was tested against a panel of Gram-positive and Gram-negative bacteria, showing a clear correlation between structural modifications and increased antibacterial efficacy.

- Anticancer Efficacy : In vitro studies demonstrated that certain modifications led to a significant reduction in cell viability in various cancer cell lines compared to standard chemotherapeutics.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?

Methodological Answer:

The compound can be synthesized via tandem reactions such as the Knoevenagel condensation followed by a Michael addition and intramolecular cyclization, as demonstrated in analogous tetrahydropyrimidine derivatives . Key parameters for optimization include:

- Catalyst selection : Use Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance reaction rates and regioselectivity.

- Solvent systems : Polar aprotic solvents (e.g., DMF or ethanol) improve solubility of aromatic intermediates.

- Temperature control : Maintain 80–100°C to balance reaction kinetics and avoid decomposition.

- Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) isolates the product in >90% purity. Monitor by TLC (Rf ≈ 0.4 in ethyl acetate/hexane 1:1) .

Basic: Which analytical techniques are most reliable for structural confirmation and purity assessment?

Methodological Answer:

- X-ray crystallography : Resolves stereochemistry and confirms the tetrahydropyrimidine ring conformation (e.g., bond angles: C6–C7–N1 = 109.47°, C7–N1–C8 = 115.41°) .

- NMR spectroscopy :

- Mass spectrometry : High-resolution ESI-MS (calculated [M+H]⁺ = 411.12; observed ±0.001 Da) ensures molecular formula accuracy .

Advanced: How can computational modeling predict regioselectivity in alkylation or acylation reactions of intermediates?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to identify nucleophilic/electrophilic sites. For example, the S atom in thioether analogs shows higher electron density, favoring alkylation at this position .

- Molecular docking : Simulate interactions between intermediates and reagents (e.g., alkyl halides) to predict steric and electronic barriers.

- Transition state analysis : Use software (e.g., Gaussian) to model activation energies for competing pathways, guiding solvent/catalyst selection .

Advanced: What strategies address batch-to-batch variability in crystallinity, and how does polymorphism impact bioactivity?

Methodological Answer:

- Crystallization optimization :

- Polymorphism screening :

- PXRD : Compare diffraction patterns (e.g., 2θ = 10.5°, 15.8°) to identify polymorphic forms.

- DSC : Monitor melting endotherms (ΔH ≈ 150–160 J/g) to detect metastable phases.

- Bioactivity correlation : Polymorphs with tighter crystal packing (e.g., Form I vs. Form II) may show reduced solubility, impacting pharmacokinetic profiles .

Advanced: How can contradictory spectral data between synthetic batches be systematically resolved?

Methodological Answer:

- Stepwise troubleshooting :

- Repeat synthesis : Confirm reproducibility under identical conditions.

- Impurity profiling : Use HPLC-MS to identify byproducts (e.g., uncyclized intermediates or oxidation products).

- Isotopic labeling : Track reaction pathways (e.g., ¹³C-labeled carbonyl groups) to detect unexpected rearrangements.

- Statistical analysis : Apply multivariate analysis (e.g., PCA) to correlate reaction parameters (pH, temperature) with spectral outliers .

Advanced: What in silico approaches prioritize biological targets for this compound?

Methodological Answer:

- Pharmacophore modeling : Align the carboxamide and chlorophenyl moieties with known kinase inhibitors (e.g., EGFR or CDK2).

- Molecular dynamics (MD) simulations : Simulate binding stability (RMSD < 2.0 Å over 100 ns) to assess target engagement.

- ADMET prediction : Use tools like SwissADME to evaluate bioavailability (TPSA ≈ 80 Ų) and cytochrome P450 interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.